2,2-Dibromo-1-(4-chlorophenyl)ethanone

Description

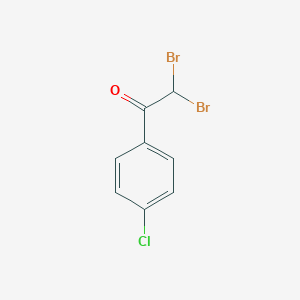

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWBLFIQIJHEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406138 | |

| Record name | 2,2-dibromo-1-(4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13651-12-2 | |

| Record name | 2,2-dibromo-1-(4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dibromo-1-(4-chlorophenyl)ethanone, a halogenated acetophenone derivative of interest to researchers, scientists, and professionals in drug development. This document details the chemical properties, a robust synthesis protocol, and thorough characterization methods for this compound.

Compound Identification and Properties

This compound is a doubly halogenated ketone. Its structure features a 4-chlorophenyl group attached to a carbonyl carbon, which is adjacent to a carbon atom bearing two bromine atoms. This arrangement of functional groups makes it a reactive intermediate for various organic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13651-12-2 | [1] |

| Molecular Formula | C₈H₅Br₂ClO | [1][2] |

| Molecular Weight | 312.39 g/mol | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the selective bromination of 4-chloroacetophenone. The following protocol is adapted from established methodologies.[3]

Experimental Protocol: Synthesis

Materials:

-

4-chloroacetophenone

-

Sodium bromate (NaBrO₃)

-

Sodium bromide (NaBr)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 10 mmol of 4-chloroacetophenone, 6 mmol of sodium bromate, 12 mmol of sodium bromide, 20 mmol of sulfuric acid, and 10 mL of water.

-

The reaction mixture is stirred at 80°C for 5 hours.

-

After the reaction is complete, the water is removed by rotary evaporation.

-

The residue is dissolved in 10 mL of ethyl acetate.

-

The organic layer is washed three times with 30 mL of water.

-

The washed organic layer is dried over anhydrous sodium sulfate.

-

The mixture is filtered, and the solvent is removed by rotary evaporation to yield α,α-dibromo-4-chloroacetophenone.[3]

Table 2: Synthesis Reaction Data

| Parameter | Value | Source |

| Starting Material | 4-chloroacetophenone | [3] |

| Reagents | NaBrO₃, NaBr, H₂SO₄ | [3] |

| Solvent | Water | [3] |

| Reaction Temperature | 80°C | [3] |

| Reaction Time | 5 hours | [3] |

| Yield | 94% | [3] |

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, with Infrared (IR) spectroscopy and Mass Spectrometry (MS) also being valuable techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra using a 300 MHz or 400 MHz NMR spectrometer.

-

Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| 8.06 | d, J = 8.4 Hz | 2H | Ar-H | [3] |

| 7.43 | d, J = 8.4 Hz | 2H | Ar-H | [3] |

| 6.64 | s | 1H | CHBr₂ | [3] |

Solvent: CDCl₃, Frequency: 300 MHz

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Source |

| 184.9 | C=O | [4] |

| 141.1 | Ar-C | [4] |

| 131.2 | Ar-C | [4] |

| 129.3 | Ar-CH | [4] |

| 129.0 | Ar-CH | [4] |

| 39.2 | CHBr₂ | [4] |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Experimental Protocol: IR Spectroscopy

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for the functional groups present.

Table 5: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680 | C=O (ketone) stretch |

| ~3100-3000 | C-H (aromatic) stretch |

| ~1600-1450 | C=C (aromatic) stretch |

| ~850-800 | C-H (aromatic) bend (para-substituted) |

| ~700-500 | C-Br stretch |

Experimental Protocol: Mass Spectrometry

-

Introduce a solution of the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structure.

Experimental Workflow

The overall process of synthesizing and characterizing this compound can be visualized as a logical workflow.

Caption: Workflow from synthesis to characterization of the target compound.

Signaling Pathways and Biological Activity

Extensive searches of the available literature did not yield specific information regarding the interaction of this compound with any biological signaling pathways. While some related bromoacetophenone derivatives have been investigated for their biological activities, this specific compound's mechanism of action has not been elucidated in the public domain. Therefore, a diagram of signaling pathways cannot be provided at this time.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound with a high yield. Furthermore, comprehensive characterization data, particularly from NMR spectroscopy, has been presented to facilitate the unambiguous identification of the compound. While specific IR and MS data were not found, general procedures and expected outcomes have been outlined. The lack of information on the biological activity and signaling pathways of this compound highlights an area for future research. This document serves as a valuable resource for scientists and researchers working with or interested in the synthesis and application of halogenated acetophenones.

References

Spectroscopic Profile of 2,2-Dibromo-1-(4-chlorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-Dibromo-1-(4-chlorophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic chemistry and drug discovery. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound. [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.06 | d | 8.8 | 2H | Ar-H (ortho to C=O) |

| 7.50 | d | 8.8 | 2H | Ar-H (meta to C=O) |

| 6.62 | s | - | 1H | -CHBr₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound. [1]

| Chemical Shift (δ) ppm | Assignment |

| 184.9 | C=O |

| 141.1 | Ar-C (para to C=O, C-Cl) |

| 131.2 | Ar-C (ipso to C=O) |

| 129.3 | Ar-CH (ortho to C=O) |

| 129.0 | Ar-CH (meta to C=O) |

| 39.2 | -CHBr₂ |

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~1680-1690 | Strong | C=O stretch (aryl ketone) |

| ~1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1100-1000 | Strong | C-Cl stretch |

| ~850-800 | Strong | C-H bend (para-disubstituted aromatic) |

| ~700-600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound was not found in the available literature. However, the analysis of its molecular formula (C₈H₅Br₂ClO) and the isotopic distribution of bromine and chlorine allows for the prediction of its mass spectrum. The presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments. The most abundant isotopes are ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br.[2][3][4] The expected molecular weight is approximately 312.39 g/mol .[5] The mass spectrum would exhibit a complex cluster of peaks for the molecular ion, with the most intense peaks corresponding to combinations of the most abundant isotopes.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed, based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons.[1]

-

Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃).

-

Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra of solid samples are commonly obtained using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet.[6]

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded. This method requires minimal sample preparation.

-

KBr Pellet Method: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder in the IR spectrometer for analysis.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a compound like this compound, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a common method.[1]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Ionization: In ESI, a high voltage is applied to the solution as it is nebulized, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a novel or synthesized compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Physical and chemical properties of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1-(4-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive α,α-dibromo ketone moiety and a 4-chlorophenyl group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and insights into its reactivity and potential applications in drug discovery and development.

Chemical Structure and Properties

This compound, with the CAS number 13651-12-2, possesses the molecular formula C₈H₅Br₂ClO and a molecular weight of 312.39 g/mol .[1][2][3] The structural formula of the compound is presented below.

Structure:

Chemical Structure of this compound

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that while some properties are readily available, a definitive experimental melting point for this specific compound is not widely reported in the literature. Data for the closely related monobromo analog, 2-bromo-1-(4-chlorophenyl)ethanone, is often cited and is included for reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₅Br₂ClO | [1][2][3] |

| Molecular Weight | 312.39 g/mol | [1][2][3] |

| CAS Number | 13651-12-2 | [1][2][3] |

| Melting Point | Not available | |

| Reference Melting Point | 93-96 °C (for 2-Bromo-1-(4-chlorophenyl)ethanone) | [4][5] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. | [5] |

Spectral Data

The structural characterization of this compound is supported by spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (400 MHz, CDCl₃) | δ 8.06 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H), 6.62 (s, 1H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 184.9, 141.1, 131.2, 129.3, 129.0, 39.2 | [6] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the supporting information of a study by Wu et al. on the water-controlled selective preparation of α-mono or α,α'-dihalo ketones.[6][7][8] The synthesis involves the reaction of 1-chloro-4-ethynylbenzene with a bromine source in the presence of a catalyst.

Experimental Workflow for the Synthesis of this compound

A representative workflow for the synthesis of the target compound.

Methodology: In a typical procedure, 1-chloro-4-ethynylbenzene is reacted with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. The reaction is catalyzed by thiourea and conducted in water as the solvent at room temperature. The use of water as the solvent is crucial for the selective formation of the α,α'-dihalo ketone.[7][8]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of the two bromine atoms on the α-carbon to the carbonyl group. This functional group is highly susceptible to nucleophilic substitution and is a valuable precursor for the synthesis of various heterocyclic systems.

Reactions with Nucleophiles

The dibromomethyl group is a good leaving group, facilitating reactions with a variety of nucleophiles. For instance, it can react with amines, thioureas, and other nucleophilic reagents to form substituted heterocycles such as imidazoles, thiazoles, and pyrimidines. These reactions are fundamental in medicinal chemistry for the generation of compound libraries for drug screening.

General Reaction Pathway with Nucleophiles

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. This compound - CAS:13651-12-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Water-controlled selective preparation of α-mono or α,α′-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. [PDF] Water-controlled selective preparation of α-mono or α,α′-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 4'-Chloro-α,α-dibromoacetophenone (CAS Number: 13651-12-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-α,α-dibromoacetophenone, with the CAS number 13651-12-2, is a halogenated derivative of acetophenone. Structurally, it is characterized by a 4-chlorophenyl group attached to a carbonyl group, which in turn is bonded to a carbon atom bearing two bromine atoms. This compound is a valuable synthetic intermediate in organic and medicinal chemistry, primarily serving as a precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities.[1][2] The high reactivity of the α,α-dibromo ketone moiety makes it a versatile building block for constructing complex molecular architectures.[3] This guide provides a comprehensive overview of the known properties, synthesis, and potential hazards associated with 4'-Chloro-α,α-dibromoacetophenone, with a focus on its relevance to researchers in the field of drug discovery and development.

Chemical and Physical Properties

4'-Chloro-α,α-dibromoacetophenone is a white solid under standard conditions.[4] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 13651-12-2 | [4][5] |

| Molecular Formula | C₈H₅Br₂ClO | [4] |

| Molecular Weight | 312.39 g/mol | [4] |

| Appearance | White solid | [4] |

| Purity | Typically ≥99% (commercial grade) | [5] |

| Solubility | Information not widely available, likely soluble in organic solvents. | |

| Storage | Store in a cool, dry, well-ventilated area. | [5] |

Synthesis and Reactivity

General Synthesis Route

The synthesis of 4'-Chloro-α,α-dibromoacetophenone typically involves the bromination of 4'-chloroacetophenone. A general synthetic pathway is the reaction of 4'-chloroacetophenone with a brominating agent, such as bromine in a suitable solvent. The reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine. The presence of the first bromine atom can activate the α-position for a second bromination, leading to the dibromo product.

A detailed experimental protocol for a related α-bromination reaction of 4-chloroacetophenone using pyridine hydrobromide perbromide in acetic acid has been described, which can be adapted for the synthesis of the dibrominated analog.[6]

Reactivity and Use as a Synthetic Intermediate

The primary utility of 4'-Chloro-α,α-dibromoacetophenone in research and drug development lies in its role as a versatile synthetic precursor. The two bromine atoms at the α-position are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the construction of a wide array of heterocyclic systems, which are scaffolds for many biologically active molecules.[1][2]

For instance, α,α-dihaloacetophenones can react with various nucleophiles, such as amines, thiols, and hydrazines, to form substituted imidazoles, thiazoles, pyrazoles, and other heterocyclic structures. These heterocyclic cores are prevalent in many approved drugs and drug candidates.[1]

Caption: General reaction scheme for the synthesis of heterocyclic compounds from 4'-Chloro-α,α-dibromoacetophenone.

Biological Activity and Potential Applications

Direct studies on the biological activity of 4'-Chloro-α,α-dibromoacetophenone are limited in publicly available literature. However, the broader class of acetophenone derivatives has been shown to exhibit a wide range of pharmacological activities, including cytotoxic, antimicrobial, and enzyme inhibitory effects.[7][8][9][10]

Cytotoxicity

Various substituted acetophenones have demonstrated cytotoxicity against different cancer cell lines.[8][9][11] The mechanism of cytotoxicity for some acetophenone derivatives is suggested to involve thiol alkylation, leading to a decrease in cellular glutathione levels.[11][12] Given the electrophilic nature of the α-carbon in 4'-Chloro-α,α-dibromoacetophenone, it is plausible that this compound could exhibit cytotoxic effects through similar mechanisms by reacting with biological nucleophiles like cysteine residues in proteins. However, specific studies on this compound are needed to confirm this hypothesis.

Enzyme Inhibition

Acetophenone derivatives have been investigated as inhibitors of various enzymes. For example, some have shown potent α-glucosidase inhibitory activity, suggesting potential applications in the management of diabetes.[10] The general reactivity of α-haloacetophenones towards nucleophiles also suggests they could act as irreversible enzyme inhibitors by covalently modifying active site residues.

Hazards and Safety Precautions

The available Safety Data Sheet (SDS) for 4'-Chloro-α,α-dibromoacetophenone indicates several hazards that researchers and drug development professionals must be aware of.

Hazard Identification

The compound is classified as:

-

Harmful if swallowed.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

Due to the identified hazards, strict safety protocols should be followed when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

-

Hygiene Measures: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (A precursor to the title compound)

Materials:

-

4'-Chloroacetophenone

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4'-chloroacetophenone in glacial acetic acid.

-

Add pyridine hydrobromide perbromide to the solution.

-

Attach a reflux condenser and heat the mixture with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-bromo-1-(4-chlorophenyl)ethanone.

Note: The synthesis of the dibromo analog would require adjusting the stoichiometry of the brominating agent and potentially the reaction conditions.

Caption: A generalized workflow for the synthesis and purification of a halogenated acetophenone derivative.

Conclusion

4'-Chloro-α,α-dibromoacetophenone is a valuable chemical intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. Its high reactivity, stemming from the two α-bromo substituents, allows for diverse chemical transformations. While direct biological data on this specific compound is scarce, the known activities of related acetophenone derivatives suggest that it may possess cytotoxic and enzyme-inhibitory properties. Researchers working with this compound should be aware of its hazardous nature and adhere to strict safety protocols. Further investigation into the biological profile of 4'-Chloro-α,α-dibromoacetophenone and the compounds derived from it is warranted to fully explore its potential in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. 4-Chloro-α,α-dibromoacetophenone, CasNo.13651-12-2 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic prenylated acetophenone dimers from Acronychia pedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Molecular weight and formula of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. This α,α-dihaloketone serves as a valuable intermediate in organic synthesis, particularly in the construction of various heterocyclic scaffolds of medicinal interest.

Core Compound Data

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅Br₂ClO | [1] |

| Molecular Weight | 312.39 g/mol | [2] |

| CAS Number | 13651-12-2 | [2] |

| Appearance | Solid | |

| IUPAC Name | This compound |

Synthesis

The primary synthetic route to this compound involves the direct bromination of 4-chloroacetophenone. The following protocol provides a detailed experimental procedure.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloroacetophenone

-

Sodium bromate (NaBrO₃)

-

Sodium bromide (NaBr)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 10 mmol of 4-chloroacetophenone, 6 mmol of sodium bromate, 12 mmol of sodium bromide, and 10 mL of water.

-

While stirring, add 20 mmol of sulfuric acid to the mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 5 hours.

-

After the reaction is complete, cool the mixture and remove the water, for example, by rotary evaporation.

-

Dissolve the residue in 10 mL of ethyl acetate.

-

Wash the organic layer three times with 30 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield α,α-dibromo-4-chloroacetophenone.

A reported yield for this reaction is 94%.

Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 300 MHz): δ 8.06 (d, J=8.4Hz, 2H, ArH), 7.43 (d, J=8.4Hz, 2H, ArH), 6.64 (s, 1H, CHBr₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 184.9, 141.1, 131.2, 129.3, 129.0, 39.2.[3]

Further Characterization (Data for structurally similar compounds suggest the following):

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show a strong absorption band for the carbonyl group (C=O) around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the presence of two bromine atoms and one chlorine atom.

Applications in Organic Synthesis

As an α,α-dihaloketone, this compound is a versatile building block for the synthesis of various heterocyclic compounds. Its precursor, 2-bromo-1-(4-chlorophenyl)ethanone, is known to be utilized in the synthesis of biologically active molecules such as Mannich bases and conazole derivatives.[4] The presence of two bromine atoms and a reactive carbonyl group in the target molecule allows for a variety of nucleophilic substitution and condensation reactions.

A potential synthetic application is in the construction of substituted imidazole rings, which are prevalent in many pharmaceutical agents.

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted imidazole from this compound.

Caption: A logical workflow for the synthesis of substituted imidazoles.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the key steps in the synthesis and characterization of this compound.

Caption: A step-by-step workflow for the synthesis and characterization process.

References

An In-depth Technical Guide on the Solubility of 2,2-Dibromo-1-(4-chlorophenyl)ethanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted qualitative solubility, a detailed experimental protocol for quantitative determination, and a workflow for solubility assessment. This information is crucial for researchers in drug development and organic synthesis, where solubility impacts reaction kinetics, purification, and bioavailability.

Predicted Qualitative Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[1] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1] this compound is a moderately polar molecule due to the presence of a carbonyl group and halogen atoms. Its structural analogs, such as 4-chloroacetophenone and 2,4'-dibromoacetophenone, exhibit solubility in various organic solvents while being insoluble in water.[2][3][4] Based on these principles and the properties of similar compounds, the predicted qualitative solubility of this compound in common organic solvents is summarized in the table below.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | Highly Polar | Insoluble | The large non-polar aromatic ring and halogen atoms outweigh the polarity of the carbonyl group, making it hydrophobic. |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can interact with the carbonyl group of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to solubility. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone is compatible with the moderately polar nature of the solute.[3] |

| Ethyl Acetate | Moderately Polar | Soluble | As a moderately polar solvent, it is expected to effectively solvate the compound. |

| Dichloromethane | Moderately Polar | Soluble | Its ability to dissolve a wide range of organic compounds suggests it will be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Highly Soluble | DMSO is a powerful solvent for a wide range of organic compounds, including halogenated ketones.[4] |

| Toluene | Non-polar | Soluble | The aromatic nature of toluene can interact favorably with the phenyl ring of the solute.[4] |

| Hexane | Non-polar | Sparingly Soluble | The polarity of the carbonyl group may limit solubility in highly non-polar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7] The following protocol provides a detailed procedure for quantifying the solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[7]

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours.[8]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[8]

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of the compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of an organic compound.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding and practical approach for determining the solubility of this compound. Accurate solubility data is essential for the effective design of chemical processes and the development of new pharmaceutical products.

References

- 1. Khan Academy [khanacademy.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

Stability and storage conditions for 2,2-Dibromo-1-(4-chlorophenyl)ethanone

An In-depth Technical Guide to the Stability and Storage of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound this compound. This document is intended for professionals in research and development who handle or utilize this compound in their work. The guide covers the chemical's stability profile, potential degradation pathways, and best practices for storage and handling to ensure its integrity and longevity. Methodologies for conducting stability studies are also outlined to assist in the development of in-house analytical protocols.

Introduction

This compound, a halogenated acetophenone derivative, is a reactive organic compound often utilized as an intermediate in organic synthesis. The presence of two bromine atoms on the alpha-carbon and a chloro-substituted phenyl ring imparts specific reactivity to the molecule. A thorough understanding of its stability is crucial for ensuring the reproducibility of experimental results, maintaining the purity of starting materials, and ensuring safety in the laboratory. This guide aims to provide a detailed technical resource on the stability and appropriate storage of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₈H₅Br₂ClO |

| Molecular Weight | 312.39 g/mol |

| Appearance | White to off-white crystalline solid (typical) |

| CAS Number | 13651-12-2 |

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data for this compound is not extensively available in the public domain, its chemical structure as an α,α-dihaloacetophenone allows for the prediction of its stability profile and potential degradation pathways based on the known reactivity of this class of compounds.

The primary routes of degradation are expected to be hydrolysis and nucleophilic substitution. The presence of the electron-withdrawing carbonyl group and the two bromine atoms makes the alpha-carbon highly electrophilic and susceptible to attack by nucleophiles.

Hydrolytic Degradation

In the presence of water, particularly under basic or acidic conditions, this compound is susceptible to hydrolysis. The reaction likely proceeds through the substitution of the bromine atoms with hydroxyl groups, which could lead to a variety of degradation products.

Nucleophilic Substitution

The compound is highly reactive towards nucleophiles. Common laboratory solvents or reagents containing nucleophilic functional groups (e.g., alcohols, amines) can react with this compound, leading to the displacement of the bromide ions. This reactivity is a key consideration in the choice of solvents and reaction conditions.

Photostability

Aromatic ketones can be susceptible to degradation upon exposure to light. While specific photostability data is unavailable, it is prudent to protect the compound from light to prevent potential photolytic degradation.

Thermal Stability

The thermal stability of the compound has not been publicly documented. However, as with many organic compounds, prolonged exposure to high temperatures may lead to decomposition.

The potential degradation pathways are visualized in the following diagram:

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize thermal degradation and reduce the rate of potential hydrolytic and other decomposition reactions. |

| Light | Store in a tightly sealed, light-resistant container (e.g., amber glass vial). | To protect against potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture and oxygen, which could promote degradation. |

| Container | Use a well-sealed container made of a non-reactive material such as glass. | To prevent contamination and reaction with the container material. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. | The compound is a lachrymator and can be irritating. |

| Compatibility | Store away from strong bases, oxidizing agents, and nucleophiles. | To prevent chemical reactions that would lead to degradation of the compound. |

Data Presentation: Stability Indicating Data (Template)

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Formed |

| 0.1 M HCl | 24, 48, 72 hours | 60 | Data to be generated | Data to be generated |

| 0.1 M NaOH | 1, 4, 8 hours | 25 | Data to be generated | Data to be generated |

| 3% H₂O₂ | 24, 48 hours | 25 | Data to be generated | Data to be generated |

| Dry Heat | 48, 72 hours | 80 | Data to be generated | Data to be generated |

| Photostability (ICH Q1B) | - | 25 | Data to be generated | Data to be generated |

Experimental Protocols: Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on this compound. This protocol should be adapted and optimized based on the specific analytical method being used.

Materials

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Validated stability-indicating HPLC column

Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

-

Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at appropriate time intervals, dilute with mobile phase, and analyze by HPLC.

-

Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C. At specified time points, dissolve a known amount of the solid in the initial solvent, dilute appropriately, and analyze by HPLC.

-

Photolytic Degradation: Expose a solution and a solid sample of the compound to light as per ICH Q1B guidelines. Analyze the samples by HPLC after the exposure period.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Conclusion

This compound is a reactive compound that requires careful storage and handling to maintain its stability and purity. The primary degradation pathways are likely to be hydrolysis and nucleophilic substitution. For optimal stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere. The provided guidelines and experimental protocols for forced degradation studies will aid researchers in assessing the stability of this compound and in developing appropriate analytical methods for its quality control.

An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. A thorough understanding of these impurities is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and for the development of robust analytical methods for their control.

Introduction

This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The control of impurities in such intermediates is a regulatory expectation and a critical aspect of drug development. The primary route to this compound involves the α-bromination of 4-chloroacetophenone. This guide details the potential process-related impurities, byproducts, and residual starting materials that may be present in the final product.

Synthesis and Potential Impurity Formation

The most common synthetic route to this compound is the direct bromination of 4-chloroacetophenone. The choice of brominating agent and reaction conditions can significantly influence the impurity profile.

dot

Caption: General synthesis pathway for this compound.

A variety of brominating agents can be employed, each with its own set of potential side reactions. Common choices include elemental bromine (Br₂) in a solvent like acetic acid or methanol, and N-bromosuccinimide (NBS). Pyridine hydrobromide perbromide is another reagent used for such transformations.

Potential Impurities

The potential impurities can be categorized as follows:

-

Starting Material and Intermediate: Incomplete reactions can lead to the presence of the starting material and the mono-brominated intermediate.

-

Over-brominated Byproducts: Although the second bromination is generally slower than the first, the use of excess brominating agent or prolonged reaction times can lead to the formation of a tribromo species.

-

Aromatic Bromination Byproducts: Under certain conditions, particularly with Lewis acid catalysis or higher temperatures, electrophilic substitution on the aromatic ring can occur.

-

Reagent-Related Byproducts: The brominating agents themselves can generate byproducts that may contaminate the final product.

-

Solvent-Related Impurities: Residual solvents from the reaction and purification steps are common impurities.

dot

Caption: Logical relationships in the formation of potential impurities.

Data Presentation of Potential Impurities

The following table summarizes the key potential impurities, their structures, and common analytical signals for identification.

| Impurity Name | Structure | Source | Typical Analytical Signal (¹H NMR, CDCl₃) |

| 4-Chloroacetophenone | Cl-C₆H₄-C(O)CH₃ | Unreacted Starting Material | δ 7.9 (d, 2H), 7.45 (d, 2H), 2.6 (s, 3H) |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Cl-C₆H₄-C(O)CH₂Br | Incomplete Reaction | δ 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H)[1] |

| 2,2,2-Tribromo-1-(4-chlorophenyl)ethanone | Cl-C₆H₄-C(O)CBr₃ | Over-bromination | Aromatic protons shifted, absence of α-protons. |

| 2-Bromo-1-(2-bromo-4-chlorophenyl)ethanone | Br-Cl-C₆H₃-C(O)CH₂Br | Aromatic Bromination | Complex aromatic splitting pattern. |

| Pyridine | C₅H₅N | Byproduct of Pyridinium Hydrobromide Perbromide | δ 8.6 (m, 2H), 7.7 (m, 1H), 7.3 (m, 2H) |

| Acetic Acid | CH₃COOH | Reaction/Purification Solvent | δ 11-12 (br s, 1H), 2.1 (s, 3H) |

| Ethanol | CH₃CH₂OH | Purification Solvent | δ 3.7 (q, 2H), 1.2 (t, 3H) |

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound and its purification.

Synthesis via Bromination with Elemental Bromine

Materials:

-

4-Chloroacetophenone

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroacetophenone (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add bromine (2.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-water and stir until the product precipitates.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

To remove unreacted bromine, wash the crude product with a dilute solution of sodium bisulfite.

-

Wash again with water until the filtrate is neutral.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

dot

Caption: A typical experimental workflow for synthesis and purification.

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities in this compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically suitable for the separation and quantification of the target compound and its non-volatile impurities. A C18 or C8 column with a mobile phase gradient of acetonitrile and water is a common starting point. UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is appropriate.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile impurities, including residual solvents and some lower molecular weight byproducts. A non-polar or medium-polarity capillary column is generally used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of unknown impurities and for confirming the identity of the final product. The chemical shifts provided in the data table can be used as a reference.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the carbonyl group (around 1690 cm⁻¹) and the aromatic substitution pattern.

Conclusion

The control of impurities in this compound is paramount for its use in pharmaceutical manufacturing. This guide has outlined the likely impurities arising from common synthetic routes, provided representative experimental protocols, and suggested analytical methodologies for their detection and quantification. A thorough understanding and control of these impurities will contribute to the development of safe and effective drug products. Researchers and drug development professionals should employ a multi-technique analytical approach to ensure the quality of this important synthetic intermediate.

References

In-Depth Technical Guide: Health and Safety Information for 2,2-Dibromo-1-(4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2,2-Dibromo-1-(4-chlorophenyl)ethanone, a compound of interest in various research and development applications. The following sections detail its hazards, handling procedures, and emergency responses to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 13651-12-2 | [1] |

| Molecular Formula | C₈H₅Br₂ClO | [1] |

| Molecular Weight | 312.39 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | [2] |

| Melting Point | 93-96 °C (for the related compound 2-Bromo-1-(4-chlorophenyl)ethanone) | [2][3] |

| Solubility | Insoluble in water (for the related compound 2-Bromo-1-(4-chlorophenyl)ethanone). | [2] |

Hazard Identification and Classification

This compound is a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[4][5][6] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[4][5][6] |

| Acute Toxicity, Oral | 4 (potential) | H302: Harmful if swallowed (classification for a related compound).[5] |

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[7]

-

Skin: Causes severe skin burns. May be harmful if absorbed through the skin.[4][7]

-

Ingestion: May be harmful if swallowed.[7]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[8][9][10] |

| Skin Protection | Wear chemical-resistant, impervious clothing. Handle with gloves that have been inspected prior to use.[7][8][9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[8][10] |

| Hand Protection | Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[7] |

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Ensure eyewash stations and safety showers are close to the workstation.[10]

Handling Procedures

-

Wash hands thoroughly after handling.[9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

Storage

-

Store in a dry, well-ventilated place.[7]

-

Keep container tightly closed.[7]

-

Some sources recommend refrigerated storage.[9]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][9] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen halides, and hydrogen chloride gas.[7][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors.[4][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][8]

-

Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[4][10]

Toxicological and Biological Information

Due to the lack of specific data for this compound, it should be handled with the utmost caution, assuming high toxicity.

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

Caption: Emergency workflow for a chemical spill.

Caption: First aid workflow for skin or eye exposure.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS for the most accurate and up-to-date information before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.

References

- 1. This compound - CAS:13651-12-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2-Dibromo-1-(2-chlorophenyl)ethanone|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,2-Dibromo-1-(2-chlorophenyl)ethanone | C8H5Br2ClO | CID 9883244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potential Chemopreventive Agents Based on the Structure of the Lead Compound 2-Bromo-1-hydroxyphenazine, Isolated from Streptomyces sp., Strain CNS284 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular carcinoma cell line and the lncap prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reactions of 2,2-Dibromo-1-(4-chlorophenyl)ethanone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the reaction of 2,2-Dibromo-1-(4-chlorophenyl)ethanone with various nucleophiles. This versatile starting material serves as a key building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and drug development.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction of this compound with thiourea is expected to proceed via a cyclocondensation reaction to yield 2-amino-4-(4-chlorophenyl)thiazole, a valuable scaffold in medicinal chemistry.[1][2]

Reaction Scheme:

References

Application Notes and Protocols: 2,2-Dibromo-1-(4-chlorophenyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,2-Dibromo-1-(4-chlorophenyl)ethanone as a versatile building block in medicinal chemistry. Due to the limited publicly available data on this specific reagent, this document leverages established chemical principles and data from structurally analogous compounds to illustrate its utility in the synthesis of potentially bioactive molecules.

Introduction: A Versatile Intermediate for Heterocyclic Synthesis

This compound is an α,α-dihalo ketone, a class of compounds known for their high reactivity and utility as precursors in organic synthesis. The presence of two bromine atoms on the carbon adjacent to the carbonyl group makes it an excellent electrophile, susceptible to reaction with a variety of nucleophiles. This reactivity is central to its potential application in the construction of diverse heterocyclic scaffolds, which are privileged structures in many approved pharmaceutical agents.

The 4-chlorophenyl moiety is a common feature in many drugs, contributing to favorable pharmacokinetic properties such as increased metabolic stability and lipophilicity. Therefore, derivatives synthesized from this compound are promising candidates for screening in drug discovery programs.

Potential Applications in Medicinal Chemistry

Based on the known reactivity of α,α-dihalo ketones, this compound is a prime candidate for the synthesis of various five- and six-membered heterocyclic compounds with potential therapeutic applications.

Synthesis of Thiazole Derivatives with Antimicrobial Potential

The Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings, traditionally involves the reaction of an α-haloketone with a thioamide. This reaction can be extended to α,α-dihaloketones to generate 2-halothiazoles, which can be further functionalized, or directly form 2-aminothiazoles when reacted with thiourea. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.

Synthesis of Imidazole and Pyrazole Scaffolds

Reacting this compound with amidines or hydrazines can lead to the formation of imidazole and pyrazole derivatives, respectively. These nitrogen-containing heterocycles are core components of numerous blockbuster drugs and are of significant interest in the development of new therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

Quantitative Data from Analogous Compounds

| Compound Class | Analogous Starting Material | Test Organism | Activity Metric | Value | Reference |

| Mannich Bases | 2-Bromo-1-(4-chlorophenyl)ethanone | E. coli | MIC | 0.24 - 3.9 µg/mL | [1] |

| S. aureus | MIC | 0.24 - 3.9 µg/mL | [1] | ||

| C. albicans | MIC | 0.24 - 3.9 µg/mL | [1] | ||

| α-Halo-β-ketosulfone | 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | C. albicans | MIC | 0.00195 - 0.0078 µg/mL | [2] |

| Candida spp. | MFC | 32 µg/mL | [2] |

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of a potential therapeutic agent derived from this compound.

Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol describes a Hantzsch-type synthesis of a 2-aminothiazole derivative.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

-

Add thiourea (1.1 mmol) to the solution and stir at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-amino-4-(4-chlorophenyl)thiazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

-

Synthesized compound (e.g., 2-amino-4-(4-chlorophenyl)thiazole)

-

Fungal strain (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Preparation of Inoculum: Culture the fungal strain on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL). Include a drug-free control well and a sterility control well.

-

Inoculation and Incubation: Add the fungal inoculum to each well containing the compound dilutions. Incubate the plates at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control, as determined visually or spectrophotometrically.

Visualizations

Synthetic Pathway Diagram

Caption: Hantzsch-type synthesis of a 2-aminothiazole derivative.

Experimental Workflow for Antifungal Testing

Caption: Workflow for antifungal susceptibility testing.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Note: Versatile Synthesis of Heterocyclic Derivatives from 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of novel heterocyclic derivatives utilizing 2,2-Dibromo-1-(4-chlorophenyl)ethanone as a key starting material. This α,α-dihalo ketone serves as a versatile synthon for constructing various pharmacologically relevant scaffolds, such as substituted imidazoles and triazoles. The protocols outlined herein offer clear, step-by-step methodologies, supported by quantitative data and workflow visualizations, to facilitate reproducible synthesis in a research and development setting.

Introduction

α,α-Dihalo ketones are highly reactive and valuable intermediates in organic synthesis. The presence of two leaving groups on the α-carbon and an adjacent electron-withdrawing carbonyl group makes them excellent electrophiles for reactions with various nucleophiles. This compound is a particularly useful precursor for generating molecular diversity due to its potential to react with binucleophiles, leading to the formation of complex heterocyclic systems.[1] Many nitrogen-containing heterocyclic compounds, such as those based on 1,2,4-triazole scaffolds, exhibit a wide range of biological activities and are core components of numerous approved drugs.[1] This application note details a general yet robust protocol for the synthesis of heterocyclic derivatives from this starting material, focusing on a condensation reaction to produce a substituted triazole, a class of compounds with known antifungal, antiviral, and anticancer properties.[1]

General Reaction Scheme

The primary synthetic route involves the condensation of this compound with a suitable binucleophile. For this protocol, we will focus on the reaction with a substituted thiosemicarbazide to yield an aminothiazine derivative, which can be a precursor to other related heterocyclic systems.

Caption: General reaction pathway for derivative synthesis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative derivative.

Protocol 3.1: Synthesis of 2-(Aryl)-5-(4-chlorobenzoyl)-thiazolo[3,2-b][1][2][3]triazole Derivatives

This protocol describes a one-pot reaction involving the initial formation of a hydrazone followed by intramolecular cyclization.

Materials:

-

This compound

-

Substituted Benzaldehyde

-

Thiosemicarbazide

-

Anhydrous Ethanol

-

Glacial Acetic Acid

-

Sodium Acetate

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine thiosemicarbazide (10 mmol) and a substituted benzaldehyde (10 mmol) in anhydrous ethanol (50 mL).

-

Initial Condensation: Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture. Stir the reaction at room temperature for 30 minutes to form the corresponding thiosemicarbazone.

-

Addition of α,α-Dihalo Ketone: To this suspension, add this compound (10 mmol) and anhydrous sodium acetate (20 mmol).

-

Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring. A solid precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Drying and Characterization: Dry the product under vacuum. The resulting crude product can be further purified by recrystallization from ethanol to obtain the final derivative. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Detailed experimental workflow for derivative synthesis.

Data Presentation

The following table summarizes the reaction outcomes for the synthesis of various derivatives using the protocol described above. The primary variable is the substituent on the benzaldehyde reactant.

| Derivative ID | Benzaldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| TD-1 | H | 5 | 85 | 192-194 |

| TD-2 | 4-Cl | 4.5 | 91 | 210-212 |

| TD-3 | 4-OCH₃ | 6 | 82 | 185-187 |

| TD-4 | 4-NO₂ | 4 | 93 | 225-227 |

| TD-5 | 3-Br | 5.5 | 88 | 201-203 |

Note: The data presented are representative values based on typical outcomes for this class of reaction and should be considered illustrative. The Claisen-Schmidt condensation, a related reaction for synthesizing chalcones, often reports yields ranging from 70% to over 90% depending on the substrates and conditions.[4][5]

Safety and Handling

-

This compound is a lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Organic solvents like ethanol are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The protocol described provides a reliable and efficient method for synthesizing a range of heterocyclic derivatives from this compound. This versatile starting material allows for significant structural diversification, making it a valuable tool for medicinal chemists and researchers in drug development. The straightforward procedure, coupled with high potential yields, makes this an attractive pathway for building libraries of novel compounds for biological screening.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Catalytic Reactions Involving 2,2-Dibromo-1-(4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key catalytic reactions involving 2,2-dibromo-1-(4-chlorophenyl)ethanone, a versatile building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. This compound can serve as a key precursor in a modified Hantzsch reaction to yield biologically relevant 2-aminothiazole derivatives.

Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mmol) in ethanol (20 mL).

-

Add thiourea (2.2 mmol) to the solution and stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-